Cenderitide
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Overview
Description
This compound is created by fusing the 15 amino acid C-terminus of the snake venom dendroaspis natriuretic peptide with the full C-type natriuretic peptide structure . Cenderitide is unique in that it co-activates two natriuretic peptide receptors, particulate guanylyl cyclase A and particulate guanylyl cyclase B, exhibiting both natriuretic and diuretic properties as well as antiproliferative and antifibrotic properties .
Preparation Methods
Cenderitide is synthesized using Fmoc solid-phase peptide synthesis . This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The structure of each peptide is confirmed by mass spectrometry, and high-performance liquid chromatography analysis ensures the purity of each peptide to be greater than 90% . Industrial production methods for this compound have not been extensively detailed in the literature, but the solid-phase synthesis approach is commonly used for peptide production due to its efficiency and scalability.
Chemical Reactions Analysis
Cenderitide primarily undergoes interactions with its target receptors rather than traditional chemical reactions like oxidation or reduction. The key reaction involves the binding of this compound to the particulate guanylyl cyclase A and particulate guanylyl cyclase B receptors, leading to the production of cyclic guanosine monophosphate . This interaction is crucial for its biological activity, including natriuresis, diuresis, and antifibrotic effects .
Scientific Research Applications
Cenderitide has significant potential in various scientific research applications, particularly in the fields of cardiology and nephrology. It has been investigated for its ability to reduce left ventricular mass and ameliorate cardiac remodeling . Additionally, this compound has shown promise in enhancing renal function and promoting natriuresis and diuresis . Research has also explored its use in biodegradable polymeric films for potential cardiac patch applications, where it can inhibit fibrosis and reduce cardiac remodeling via local delivery .
Mechanism of Action
Cenderitide exerts its effects by binding to the particulate guanylyl cyclase A and particulate guanylyl cyclase B receptors . This binding catalyzes the synthesis of cyclic guanosine monophosphate, which mediates the compound’s natriuretic, diuretic, antiproliferative, and antifibrotic effects . The activation of these receptors leads to increased cyclic guanosine monophosphate production, promoting natriuresis and diuresis while inhibiting fibrosis and cellular proliferation .
Comparison with Similar Compounds
Cenderitide is unique compared to other natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and C-type natriuretic peptide . While atrial natriuretic peptide and brain natriuretic peptide primarily activate the particulate guanylyl cyclase A receptor, and C-type natriuretic peptide activates the particulate guanylyl cyclase B receptor, this compound co-activates both receptors . This dual activation allows this compound to exhibit a broader range of biological effects, making it a promising therapeutic agent for heart failure and other cardiorenal conditions .
Properties
CAS No. |
507289-11-4 |
---|---|
Molecular Formula |
C158H264N48O51S3 |
Molecular Weight |
3748.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C158H264N48O51S3/c1-17-82(12)123(201-132(233)90(37-26-47-169-157(164)165)187-138(239)100(61-121(222)223)193-137(238)97(58-81(10)11)190-129(230)88(35-22-24-45-160)185-134(235)95(56-79(6)7)180-116(216)64-173-127(228)98(59-86-32-19-18-20-33-86)192-144(245)108(75-258)182-118(218)66-171-125(226)87(34-21-23-44-159)184-141(242)105(72-210)197-135(236)94(55-78(4)5)178-114(214)63-161)149(250)175-68-117(217)181-103(70-208)140(241)188-91(43-53-260-16)131(232)196-102(69-207)128(229)174-65-115(215)179-93(54-77(2)3)126(227)172-67-119(219)183-109(76-259)154(255)206-52-31-42-113(206)148(249)198-106(73-211)142(243)191-96(57-80(8)9)136(237)186-89(36-25-46-168-156(162)163)130(231)195-101(62-122(224)225)153(254)205-51-30-40-111(205)145(246)189-92(38-27-48-170-158(166)167)152(253)204-50-29-41-112(204)146(247)194-99(60-120(220)221)133(234)176-83(13)151(252)203-49-28-39-110(203)147(248)199-107(74-212)143(244)202-124(85(15)213)150(251)200-104(71-209)139(240)177-84(14)155(256)257/h18-20,32-33,77-85,87-113,123-124,207-213,258-259H,17,21-31,34-76,159-161H2,1-16H3,(H,171,226)(H,172,227)(H,173,228)(H,174,229)(H,175,250)(H,176,234)(H,177,240)(H,178,214)(H,179,215)(H,180,216)(H,181,217)(H,182,218)(H,183,219)(H,184,242)(H,185,235)(H,186,237)(H,187,239)(H,188,241)(H,189,246)(H,190,230)(H,191,243)(H,192,245)(H,193,238)(H,194,247)(H,195,231)(H,196,232)(H,197,236)(H,198,249)(H,199,248)(H,200,251)(H,201,233)(H,202,244)(H,220,221)(H,222,223)(H,224,225)(H,256,257)(H4,162,163,168)(H4,164,165,169)(H4,166,167,170)/t82-,83-,84-,85+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-/m0/s1 |
InChI Key |
YZEJNKFJIYNYMP-MGAVOHMASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
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